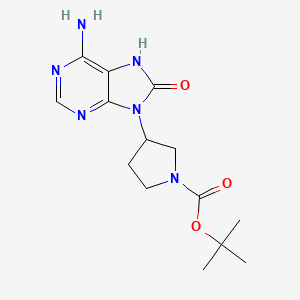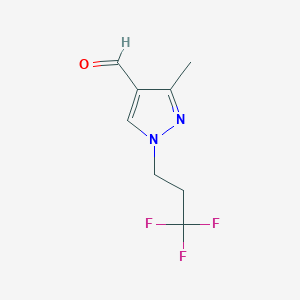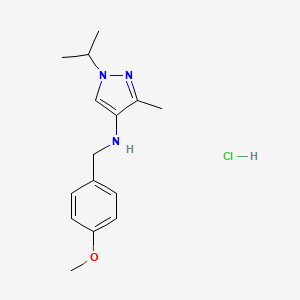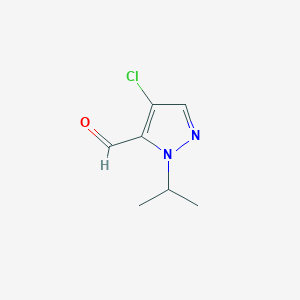![molecular formula C26H29FN4O2S B12223115 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B12223115.png)
4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and advanced techniques to optimize yield and purity. The process may include continuous flow reactions, high-throughput screening, and the use of specialized reactors to handle the complex chemistry involved .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the piperazine ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethyl-1-piperazinecarbothioamide
Uniqueness
Compared to similar compounds, 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H29FN4O2S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C26H29FN4O2S/c27-21-6-8-22(9-7-21)29-26(34)31-14-12-30(13-15-31)11-10-28-18-23-24(32)16-20(17-25(23)33)19-4-2-1-3-5-19/h1-9,18,20,32H,10-17H2,(H,29,34) |
InChI Key |
LVOYREVDVUVBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12223033.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223046.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12223057.png)
![3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-tri azolo[1,5-e]pyrimidine](/img/structure/B12223067.png)
![4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12223078.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B12223081.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12223092.png)

![2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol](/img/structure/B12223099.png)
![5-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12223105.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12223106.png)

